molecular formula C14H10N2O B1330517 1H-benzimidazol-2-yl(phenyl)methanone CAS No. 955-41-9

1H-benzimidazol-2-yl(phenyl)methanone

Cat. No. B1330517
CAS RN: 955-41-9
M. Wt: 222.24 g/mol
InChI Key: RZMKWQVADPIKCJ-UHFFFAOYSA-N
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Description

1H-benzimidazol-2-yl(phenyl)methanone is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and catalysis. The compound features a benzimidazole core, which is known for its biological activity, and a phenyl methanone group, which can contribute to its chemical reactivity and physical properties .

Synthesis Analysis

The synthesis of 1H-benzimidazol-2-yl(phenyl)methanone can be achieved through a versatile method involving the reaction of aromatic aldehyde with o-phenylenediamine. In the presence of N,N-dimethylformamide/sulfur, the desired product is obtained, while the absence of sulfur leads to the formation of quinoxaline in 1,4-dioxane . Another approach utilizes phosphoric acid as a homogeneous catalyst under mild conditions to synthesize 1,2-disubstituted benzimidazoles, which are structurally related to 1H-benzimidazol-2-yl(phenyl)methanone .

Molecular Structure Analysis

The molecular structure of related benzimidazole compounds has been characterized using various techniques such as high-resolution mass spectrometry (HR-MS), nuclear magnetic resonance (NMR) imaging, and single-crystal X-ray diffraction. These studies reveal details such as "piano-stool" geometry around metal centers in complexes and bond distances that are crucial for understanding the reactivity and properties of the compounds .

Chemical Reactions Analysis

1H-benzimidazol-2-yl(phenyl)methanone and its analogs participate in a variety of chemical reactions. For instance, they can be used as catalysts for the oxidation of alcohols and the synthesis of 1,2-disubstituted benzimidazoles. The catalytic processes involve the formation of bisimine intermediates, followed by cyclization and rearrangement to yield the final heterocyclic products . Additionally, the compound can undergo oxidation to form bis-(1H-benzimidazol-2-yl)-methanone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-benzimidazol-2-yl(phenyl)methanone derivatives have been studied through various spectroscopic methods, including IR, Raman, and NMR spectroscopy. These studies provide insights into the vibrational modes, electronic structure, and conformational dynamics of the compounds. DFT calculations have also been employed to corroborate experimental findings and predict properties such as energy barriers for conformational changes . The antimicrobial and cytotoxicity properties of these compounds have been evaluated, showing promising activity against various bacterial and fungal strains, as well as low toxicity towards human cell lines .

Scientific Research Applications

  • Synthesis and Characterization of Oligobenzimidazoles : A study conducted by Anand and Muthusamy (2018) explored the synthesis of benzimidazole monomers and their conversion into oligomers. These oligomers were investigated for their optical, electrical, electrochemical, and thermal properties, suggesting potential applications in materials science (Anand & Muthusamy, 2018).

  • Development of Novel Chemical Compounds : Ge et al. (2011) synthesized a novel compound using 1H-benzimidazol-2-yl(phenyl)methanone, highlighting its potential in the development of new chemical entities for various applications (Ge, Ge, & Cao, 2011).

  • Pharmacological Research : Borza et al. (2007) identified derivatives of 1H-benzimidazol-2-yl(phenyl)methanone as potent antagonists of the NR2B subunit-selective NMDA receptor. This indicates its importance in the field of neuropharmacology and drug design (Borza et al., 2007).

  • Fluorescent Dye Synthesis : Jadhav, Shinde, and Sekar (2018) researched the synthesis of fluorescent monoazo disperse dyes using 1H-benzimidazol-2-yl(phenyl)methanone, indicating its role in the development of advanced dye technologies (Jadhav, Shinde, & Sekar, 2018).

  • Antimicrobial Activity Studies : Sharma, Narasimhan, Kumar, and Jalbout (2009) synthesized derivatives of 1H-benzimidazol-2-yl(phenyl)methanone and evaluated their antimicrobial activity. This suggests its potential use in developing new antimicrobial agents (Sharma, Narasimhan, Kumar, & Jalbout, 2009).

  • and vibrational spectroscopy. This study contributes to the understanding of its structural properties and potential applications in crystallography and materials science (Miranda et al., 2009).
  • Ligand Synthesis and Crystallography : Wang, Sun, Zhang, Sun (2017) synthesized V-shaped ligands with N-heterocycles, including 1H-benzimidazol-2-yl(phenyl)methanone, and analyzed their crystal structures. This research contributes to the field of ligand design and coordination chemistry (Wang, Sun, Zhang, & Sun, 2017).

  • Cancer Research : Panchal, Devgirkar, Patel, Nagani, and Lad (2020) investigated novel benzimidazole derivatives, including 1H-benzimidazol-2-yl(phenyl)methanone, for their potential in breast cancer treatment. This highlights the compound's significance in the development of new anticancer therapeutics (Panchal, Devgirkar, Patel, Nagani, & Lad, 2020).

properties

IUPAC Name

1H-benzimidazol-2-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)16-14/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMKWQVADPIKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307527
Record name benzoylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzimidazol-2-yl(phenyl)methanone

CAS RN

955-41-9
Record name 1H-Benzimidazol-2-ylphenylmethanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 191928
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955419
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Record name NSC191928
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Record name benzoylbenzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YQ Ge, HY Ge, XQ Cao - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C21H18N2O2, was synthesized using a novel tandem annulation reaction between (1H-benzimidazol-2-yl)(phenyl)methanone and (E)-ethyl 4-bromobut-2-enoate …
Number of citations: 12 scripts.iucr.org
T de La Fuente, M Martín-Fontecha… - Journal of medicinal …, 2010 - ACS Publications
On the basis of our previously described pharmacophore model for serotonin 5-HT 6 receptor (5-HT 6 R) antagonists, we have designed, synthesized, and pharmacologically …
Number of citations: 67 pubs.acs.org
SIM Alaqeel, J Gardiner - 2010 - core.ac.uk
1.5. 1 Background: general structure of nucleic acids 30 1.5. 2 Major and minor grooves of DNA 32 1.5. 3 DNA-drug interactions 33 1.5. 3.1 Intercalation 33 1.5. 3.2 Alkylation drugs 35 …
Number of citations: 4 core.ac.uk
AO Kharaneko - Russian Journal of Organic Chemistry, 2019 - Springer
The first representative of a new heterocyclic system, 1,4-diphenyl-5H-[1,2,5]triazepino[5,4-a]-benzimidazole, has been synthesized by condensation of ethyl (2-benzoyl-1H-…
Number of citations: 2 link.springer.com

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